

Spectroscopic Profile of 5-Chloro-2-furaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 5-Chloro-2-furaldehyde

Cat. No.: B1586146

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-furaldehyde** ($C_5H_3ClO_2$), a key intermediate in synthetic chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural integrity of **5-Chloro-2-furaldehyde** has been elucidated through various spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses. This information is critical for compound identification, purity assessment, and as a reference for reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **5-Chloro-2-furaldehyde**.

1H NMR (Proton NMR) Data

The 1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The aldehyde proton is characteristically shifted downfield, while the furan ring protons exhibit distinct splitting patterns due to their coupling.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-C(O)	~9.5	s (singlet)	-
H-3	~7.2	d (doublet)	~3.7
H-4	~6.5	d (doublet)	~3.7

Note: Predicted data based on analysis of similar furan derivatives. The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon	Chemical Shift (δ , ppm)
C=O	~177
C-2	~152
C-5	~145
C-3	~123
C-4	~112

Note: Predicted data based on analysis of similar furan derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of **5-Chloro-2-furaldehyde** displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1680	Strong	C=O stretch (conjugated aldehyde)
~1580	Medium	C=C stretch (furan ring)
~1020	Strong	C-O-C stretch (furan ring)
~750	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry of **5-Chloro-2-furaldehyde** provides information on its molecular weight and fragmentation pattern, aiding in its identification. The presence of a chlorine atom is indicated by the characteristic M+2 isotopic peak.

m/z	Relative Abundance (%)	Assignment
130/132	High	[M] ⁺ (Molecular ion)
101/103	Medium	[M-CHO] ⁺
95	Medium	[M-Cl] ⁺
66	High	[C ₄ H ₂ O] ⁺

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are generalized protocols for the techniques cited.

NMR Spectroscopy

A solution of 5-10 mg of **5-Chloro-2-furaldehyde** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) is recommended. The spectrum is recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used for both ¹H

and ^{13}C NMR, with proton decoupling applied for the latter to simplify the spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

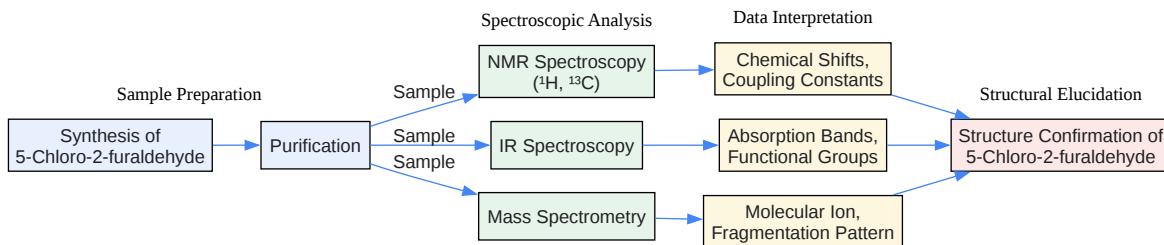
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and firm contact is ensured. A background spectrum of the clean, empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The molecules are ionized by a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion and characteristic fragment ions. The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of **5-Chloro-2-furaldehyde** is depicted in the following diagram.



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Caption: Workflow for the spectroscopic characterization of **5-Chloro-2-furaldehyde**.

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